Diethyl 4-Methoxyphenyl Phosphate
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Overview
Description
Diethyl 4-methoxyphenyl phosphate is an organic compound with the molecular formula C11H17O5P. This compound is also known by its IUPAC name, phosphoric acid, diethyl 4-methoxyphenyl ester .
Preparation Methods
The synthesis of diethyl 4-methoxyphenyl phosphate can be achieved through various methods. One common synthetic route involves the reaction of 4-methoxyphenol with diethyl phosphorochloridate in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, resulting in the formation of this compound. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Diethyl 4-methoxyphenyl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. In hydrolysis reactions, the compound can be broken down into 4-methoxyphenol and diethyl phosphate in the presence of water and an acid or base catalyst . Oxidation reactions may involve the conversion of the methoxy group to a hydroxyl group, resulting in the formation of 4-hydroxyphenyl phosphate . Substitution reactions can occur at the aromatic ring, where electrophilic substitution can introduce different functional groups . Common reagents used in these reactions include acids, bases, and oxidizing agents .
Scientific Research Applications
Diethyl 4-methoxyphenyl phosphate has various applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds . In biology, it is studied for its potential as an enzyme inhibitor, particularly for enzymes involved in phosphate metabolism . In medicine, it is investigated for its potential therapeutic applications, including its role as an antioxidant and antimicrobial agent . In industry, it is used in the production of flame retardants and plasticizers .
Mechanism of Action
The mechanism of action of diethyl 4-methoxyphenyl phosphate involves its interaction with specific molecular targets, such as enzymes. One key target is phosphotriesterase, an enzyme that hydrolyzes phosphotriester compounds . This compound acts as a substrate for this enzyme, undergoing hydrolysis to produce 4-methoxyphenol and diethyl phosphate . The hydrolysis reaction is facilitated by the presence of metal ions at the enzyme’s active site, which activate a nucleophilic hydroxide ion that attacks the phosphate ester bond .
Comparison with Similar Compounds
Diethyl 4-methoxyphenyl phosphate is similar to other organophosphorus compounds, such as diethyl phenyl phosphate and diethyl 4-nitrophenyl phosphate . it is unique due to the presence of the methoxy group on the aromatic ring, which can influence its reactivity and interactions with enzymes . The methoxy group can also affect the compound’s solubility and stability . Other similar compounds include alkyl aryl ethers and dialkyl phosphates, which share structural similarities but differ in their functional groups and chemical properties .
Properties
Molecular Formula |
C11H17O5P |
---|---|
Molecular Weight |
260.22 g/mol |
IUPAC Name |
diethyl (4-methoxyphenyl) phosphate |
InChI |
InChI=1S/C11H17O5P/c1-4-14-17(12,15-5-2)16-11-8-6-10(13-3)7-9-11/h6-9H,4-5H2,1-3H3 |
InChI Key |
GDWXALVJBAAUJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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